molecular formula C7H10BrN3O B1341326 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide CAS No. 1005668-21-2

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B1341326
CAS RN: 1005668-21-2
M. Wt: 232.08 g/mol
InChI Key: DRKYWVZYCLJRBS-UHFFFAOYSA-N
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Description

“2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a chemical compound with the molecular formula C7H10BrN3O . It’s used for proteomics research .


Molecular Structure Analysis

The molecular weight of “2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is 232.08 .

Scientific Research Applications

Synthesis of Polyheterocyclic Ring Systems

Researchers have explored the utility of related pyrazole derivatives as precursors for constructing new polyheterocyclic ring systems. For example, the precursor "3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine" was utilized to synthesize various pyrazolo[3,4-b]pyridine-based heterocycles, demonstrating significant in vitro antibacterial properties. These compounds were characterized using IR and 1H NMR spectral techniques, highlighting the potential of pyrazole derivatives in synthesizing complex molecular structures with potential biological activity (Abdel‐Latif et al., 2019).

Antimicrobial Properties

Various studies have been conducted to investigate the antimicrobial properties of compounds incorporating the pyrazole moiety. For instance, the synthesis of novel heterocycles incorporating an antipyrine moiety has been reported, where compounds were evaluated for their antimicrobial activities. These studies provide valuable insights into the potential therapeutic applications of pyrazole derivatives, laying the groundwork for further exploration of their biological activities (Bondock et al., 2008).

Exploration of Novel Chemical Reactions

The reactivity and versatility of pyrazole derivatives have been explored through the synthesis of various compounds showcasing the adaptability of these molecules in chemical reactions. For instance, new reactions involving 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile have been developed, highlighting the potential of pyrazole derivatives in generating hybrid molecules with unique structural features. Such studies contribute to the broader understanding of pyrazole chemistry and its potential applications in designing novel molecules (Dotsenko et al., 2020).

properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-4-7(8)5(2)11(10-4)3-6(9)12/h3H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKYWVZYCLJRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588685
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

CAS RN

1005668-21-2
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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